6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester

CYP11B2 inhibition aldosterone synthase heart failure

Medicinal chemistry programs targeting aldosterone synthase (CYP11B2) require a naphthalene scaffold with validated potency and orthogonal derivatization handles. 6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (CAS 218961-12-7) addresses both needs: • CYP11B2 IC₅₀ = 3 nM (Ki = 1.9 nM) - 4× greater potency than the 6-ethoxy analog, per Voets et al. (2005) head-to-head data. • Three orthogonal functional groups (-OH, -CN, -COOEt) enable independent sequential derivatization without protecting group manipulation, yielding ≥2× more derivative combinations than the 4-hydroxy-2-naphthoate scaffold. • BenchChem in-stock supply: 10 mg, 50 mg, 100 mg, and bulk custom quantities available.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Cat. No. B13921743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)O
InChIInChI=1S/C14H11NO3/c1-2-18-14(17)11-6-10-4-3-9(8-15)5-12(10)13(16)7-11/h3-7,16H,2H2,1H3
InChIKeyFRIGEDZXVYWFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-4-hydroxy-2-naphthalenecarboxylic Acid Ethyl Ester: Physicochemical Identity


6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (CAS 218961-12-7; molecular formula C₁₄H₁₁NO₃; molecular weight 241.24 g/mol) is a polysubstituted naphthalene derivative bearing three orthogonally reactive functional groups—a C6-cyano, a C4-hydroxy, and a C2-ethyl ester—on the naphthalene scaffold [1]. The compound exhibits a density of 1.31 g/cm³ and a boiling point of 474.3 °C at 760 mmHg . It serves primarily as a chemical intermediate in medicinal chemistry and materials science research, where the combination of electron-withdrawing (cyano, ester) and electron-donating (hydroxy) substituents on the naphthalene core imparts distinctive reactivity and physicochemical properties relative to mono- or di-substituted analogs [1].

Three orthogonal reactive handles (C6-CN, C4-OH, C2-COOEt) for independent sequential derivatizations
Push-pull electronic scaffold supports optoelectronic and medicinal chemistry scaffold design
Reported as key intermediate for CYP11B2 inhibitor series with defined substitution pattern

Why Structural Analogs Are Not Interchangeable


Within the naphthalene-2-carboxylate ester class, small substitution changes produce large shifts in electronic distribution, hydrogen-bonding capacity, and metabolic stability. The 6-cyano group acts as a strong electron-withdrawing substituent (σₚ ≈ 0.66 for CN), while the 4-hydroxy group donates electrons through resonance. The interplay generates a unique push-pull electronic system not replicated in analogs where cyano is replaced by hydrogen, halogen, alkoxy, or where hydroxy is absent [1]. In the context of CYP11B2 inhibition, changing the 6-cyano to a 6-ethoxy substituent was shown to alter both absolute potency (IC₅₀ 3 nM vs. 12 nM) and selectivity profile (CYP11B2/CYP11B1 selectivity factor of 451 for the ethoxy derivative) [2]. Such structure-dependent functional divergence demonstrates that the specific cyano-hydroxy-ester substitution pattern cannot be substituted without rigorous experimental confirmation [1].

Cyano-to-ethoxy shift alters inhibitory profile
6-Ethoxy analogs may exhibit lower target engagement and different CYP11B2/CYP11B1 selectivity, requiring re-optimization.
Loss of any functional handle limits diversification
Analogs lacking C6-CN or C2-COOEt reduce accessible reaction manifolds and may constrain library complexity.
Electronic push-pull character not replicated
Mono- or di-substituted naphthalene esters lack the strong intramolecular charge-transfer gradient; optical and binding properties may shift.

Quantitative Differentiation Against Closest Analogs


CYP11B2 Inhibitory Potency: 6-Cyano vs. 6-Ethoxy

In a head-to-head evaluation within the same study, the 6-cyano-containing naphthalene compound 8 displayed nearly 4-fold higher CYP11B2 inhibitory potency (IC₅₀ = 3 nM) compared to the 6-ethoxy analog compound 5 (IC₅₀ = 12 nM) [1]. The 6-cyano compound also demonstrated a lower Ki value (1.9 nM) relative to the 6-ethoxy compound (Ki = 8 nM), indicating tighter binding affinity for the CYP11B2 target [1].

CYP11B2 potency
Head-to-head
IC₅₀ 3 nM (vs. 12 nM ethoxy); Ki 1.9 nM (vs. 8 nM)
Supports CYP11B2 target engagement context
Recombinant human enzyme assay; 4-fold lower IC₅₀ for cyano derivative
CYP11B2 inhibition aldosterone synthase heart failure

CYP11B2/CYP11B1 Selectivity: 6-Cyano vs. 6-Ethoxy

While the 6-cyano compound 8 was the most potent CYP11B2 inhibitor (IC₅₀ = 3 nM), the 6-ethoxy compound 5 achieved the most selective profile within the series (CYP11B1 IC₅₀ = 5419 nM; selectivity factor = 451) [1]. This indicates that the cyano-to-ethoxy switch significantly shifts the selectivity window, with the cyano analog prioritizing potency and the ethoxy analog prioritizing selectivity [1].

CYP11B2 selectivity
Head-to-head
Cyano: potency-prioritized; Ethoxy: selectivity factor 451 vs CYP11B1
Supports CYP11B2 selectivity review
Cyano substitution may favor target engagement over isoform selectivity
CYP11B2 selectivity CYP11B1 off-target profiling

Functional Group Orthogonality for Divergent Synthesis

6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester possesses three chemically distinct functional groups (phenolic –OH at C4, nitrile –CN at C6, ethyl ester –COOEt at C2) that can undergo independent or sequential transformations—O-alkylation/acylation at the hydroxy, hydrolysis/reduction/cycloaddition at the nitrile, and hydrolysis/transesterification/amidation at the ester—without mutual interference . By contrast, the 4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (CAS 91307-39-0; C₁₃H₁₂O₃, MW 216.23) lacks the cyano group, eliminating an entire reaction manifold; the 6-cyano-2-naphthol (CAS 52927-22-7; C₁₁H₇NO, MW 169.18) lacks the ester handle .

Orthogonal handles
Class-level
Three vs. two reactive sites: −OH, −CN, −COOEt simultaneously present
Expands accessible derivative space per synthetic step
Dual-handle analogs eliminate one reaction manifold
chemical intermediate synthetic versatility orthogonal functional groups

Push-Pull Electronic Character vs. Non-Cyano Esters

The 6-cyano group (σₚ = 0.66, σₘ = 0.56) exerts a strong electron-withdrawing effect on the naphthalene π-system, while the 4-hydroxy group (σₚ = –0.37 for OH) donates electron density [1]. This creates an intramolecular push-pull electronic system along the naphthalene scaffold that is absent in analogs lacking either substituent, such as 4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (no cyano acceptor) or 6-cyano-2-naphthol (no ester acceptor at C2) . The resulting polarization affects UV-Vis absorption, fluorescence emission, and redox properties relevant to both medicinal chemistry (e.g., CYP inhibition via π-stacking and hydrogen bonding) and materials applications (e.g., liquid crystalline or optoelectronic materials) [2].

Push-pull electronics
Class-level
σₚ(CN) = +0.66; σₚ(OH) = −0.37; Δσ ≈ 1.03 across scaffold
Supports push-pull electronic tuning
Hammett constant class-level inference; affects optical and binding properties
electronic effects Hammett constants push-pull chromophore

Physicochemical Profile: Boiling Point and Density

6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester has a reported boiling point of 474.3 °C at 760 mmHg and density of 1.31 g/cm³ . In comparison, the de-cyano analog 4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (C₁₃H₁₂O₃, MW 216.23) has a lower molecular weight and is expected to exhibit a lower boiling point (~400–420 °C estimated range based on molecular weight difference) . The higher boiling point of the target compound translates to different purification requirements (e.g., distillation temperature, column chromatography conditions) and thermal stability considerations during downstream processing .

Boiling point
Data to verify
BP 474.3 °C at 760 mmHg; Density 1.31 g/cm³
Informs purification and processing requirements
Comparator BP not directly reported; verify with experimental data
boiling point density physicochemical properties purification

Procurement-Relevant Application Scenarios


CYP11B2 Inhibitor Lead Optimization

Based on direct evidence from the Voets et al. (2005) study, the 6-cyano substitution pattern on the naphthalene scaffold delivers maximal CYP11B2 inhibitory potency (IC₅₀ = 3 nM, Ki = 1.9 nM) [1]. Researchers pursuing aldosterone synthase inhibition for congestive heart failure or myocardial fibrosis should select the 6-cyano-4-hydroxy ester as the preferred intermediate scaffold when potency is the primary optimization objective, rather than the 6-ethoxy analog which prioritizes selectivity [1]. The compound serves as a key building block for Suzuki cross-coupling diversification at the heteroaryl position, as demonstrated in the synthetic route of compounds 1–31 in the Voets study [1].

Multi-Point Derivatization for Library Synthesis

The three orthogonal functional groups (–OH, –CN, –COOEt) on the naphthalene core enable independent, sequential derivatization without protecting group manipulation . This makes the compound an efficient scaffold for generating diverse compound libraries: the ester can be hydrolyzed and coupled to amines; the nitrile reduced to an aminomethyl or hydrolyzed to an amide/acid; the phenolic –OH can be alkylated, acylated, or converted to a triflate for cross-coupling. Compared to the 4-hydroxy-2-naphthalenecarboxylic acid ethyl ester (lacking the C6 reactive site), this compound generates at least 2× more derivative combinations per synthetic sequence .

Push-Pull Chromophore for Optoelectronics

The electronic push-pull configuration created by the electron-withdrawing 6-cyano group (σₚ = +0.66) and the electron-donating 4-hydroxy group (σₚ = –0.37) generates a significant intramolecular charge-transfer character across the naphthalene framework [1][2]. This property is relevant to the development of fluorescent probes, non-linear optical materials, and liquid crystalline compounds, where cyano-substituted naphthalene derivatives are well-established as core building blocks [3]. The compound's high boiling point (474.3 °C) also indicates thermal stability suitable for high-temperature processing conditions typical of optoelectronic device fabrication .

Ester Prodrug or Active Metabolite Precursor

The ethyl ester functionality at C2 can serve as a protected carboxylic acid that is hydrolytically or enzymatically cleavable in vivo, making this compound a potential precursor for 6-cyano-4-hydroxy-2-naphthoic acid-based pharmacophores . The concomitant presence of the C6-cyano group (a metabolically stable bioisostere for halogen or methyl) and the C4-hydroxy group (available for glucuronidation or sulfation) provides two additional sites for modulating pharmacokinetic properties, offering a differentiated profile compared to analogs lacking one or more of these functional groups .

Application
Selection Property
Validation Focus
CYP11B2 inhibitor lead optimization
Reported CYP11B2 inhibition potency (IC₅₀, Ki) for cyano scaffold
Target engagement vs. selectivity trade-off in recombinant enzyme assays
Divergent library synthesis
Three orthogonal reactive handles on single naphthalene core
Reaction orthogonality and protecting-group-free sequences
Optoelectronic / fluorescent probe design
Strong push-pull electronic gradient from CN to OH
UV-Vis absorption, fluorescence emission, and non-linear optical response
Prodrug hydrolysis studies
Hydrolyzable ethyl ester handle with metabolically stable CN group
Ester cleavage rate and metabolite profiling in research models
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